molecular formula C10H10 B1599227 1-Ethynyl-3,5-dimethylbenzene CAS No. 6366-06-9

1-Ethynyl-3,5-dimethylbenzene

Cat. No. B1599227
CAS RN: 6366-06-9
M. Wt: 130.19 g/mol
InChI Key: JVEFKVKLVXNSND-UHFFFAOYSA-N
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Description

“1-Ethynyl-3,5-dimethylbenzene” is a chemical compound with the molecular formula C10H10 . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is also "1-ethynyl-3,5-dimethylbenzene" .


Synthesis Analysis

While specific synthesis methods for “1-Ethynyl-3,5-dimethylbenzene” were not found, it’s worth noting that benzene derivatives like this one can be synthesized through electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-Ethynyl-3,5-dimethylbenzene” consists of a benzene ring with two methyl groups and one ethynyl group attached . The InChI string representation of its structure is "InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3" .


Physical And Chemical Properties Analysis

“1-Ethynyl-3,5-dimethylbenzene” is a solid at room temperature . It has a molecular weight of 130.19 g/mol . Its exact mass and monoisotopic mass are both 130.078250319 g/mol . It has a complexity of 139 . The compound has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Synthesis and Structural Analysis

1-Ethynyl-3,5-dimethylbenzene is utilized in the synthesis of various derivatives with notable electrical, optical, and nonlinear optical properties. Kitamura et al. (2004) described the synthesis and crystal structure of 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, a derivative synthesized from 1-ethynyl-2-iodo-4,5-dimethylbenzene. This compound has applications in molecular electronics due to its attractive properties (Kitamura, Ouchi, & Yoneda, 2004).

Thermal Conversion and Pyrolysis Studies

The thermal conversion and pyrolysis of ethynylbenzene, including 1-ethynyl-3,5-dimethylbenzene, have been extensively studied. Hofmann et al. (1995) analyzed the pyrolysis of ethynylbenzene in a flow system, revealing a complex mixture of reaction products dependent on the pyrolysis temperature. This study provides insights into the thermal behavior of ethynylbenzene derivatives in different environments (Hofmann, Zimmermann, Guthier, Hebgen, & Homann, 1995).

Kinetic Studies in Catalyzed Reactions

Meinders et al. (1977) investigated the kinetics of the oxidative dimerization of ethynylbenzene catalyzed by copper complexes. This research is significant in understanding the reactivity of ethynylbenzene derivatives in the presence of catalysts, which has implications for their use in various chemical processes (Meinders, Prak, & Challa, 1977).

Polymerization and Material Science Applications

Zhang et al. (2006) explored the polymerization of derivatives of o-diethynylbenzene, which includes compounds structurally related to 1-ethynyl-3,5-dimethylbenzene. This research highlights the potential of such compounds in creating polymers with varying structural properties, important for material science applications (Zhang, Shiotsuki, & Masuda, 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral under hazard classifications . The associated hazard statement is H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .

properties

IUPAC Name

1-ethynyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFKVKLVXNSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424101
Record name 1-(3,5-dimethylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3,5-dimethylbenzene

CAS RN

6366-06-9
Record name 1-(3,5-dimethylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of crude 1-trimethylsilyl-2-(3,5-dimethylphenyl)acetylene (105 mmol, theoretical maximum) in THF (70 mL) and MeOH (280 mL) was cooled in an ice/water bath during addition of 8N KOH (16 mL, 128 mmol) and water (25 mL) and the reaction was then removed from ice/water bath. After 1 h, approximately half of the organic solvent was removed in vacuo. Hexanes (1 L) and water (400 mL) were added. The organic layer was washed with saturated brine, dried (Na2SO4), and concentrated to give 11.3 g of 1-(3,5-dimethylphenyl)acetylene as a brown oil:
Quantity
105 mmol
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16 mL
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25 mL
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70 mL
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solvent
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280 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Shiotsuka, T Hanada, M Ogihara, M Okada… - Journal of …, 2023 - Elsevier
The vapochromism of square-planar platinum(II) complexes has been widely studied because of its potential as a useful chemical sensor of harmful volatile organic compounds (VOCs). …
Number of citations: 3 www.sciencedirect.com
MB Zhou, R Pi, F Teng, Y Li, JH Li - Chemical Communications, 2019 - pubs.rsc.org
A new Lewis acid catalysed formal hetero-[5+2] cycloaddition of 2,3-dihydro-1H-pyrroles to terminal alkynes is described. By employing a FeCl3 and BF3·OEt2 co-catalytic strategy, the …
Number of citations: 9 pubs.rsc.org
YT Wu, WC Lin, CJ Liu, CY Wu - Advanced Synthesis & …, 2008 - Wiley Online Library
Various 1,3‐diaryl‐2‐arylethynyl‐1,3‐butadienes 7 have been prepared by the Pd‐catalyzed trimerization of arylalkynes 4. Their structures and stereochemistry have been confirmed by …
Number of citations: 30 onlinelibrary.wiley.com
S Oggu, P Akshinthala, NK Katari, LK Nagarapu… - Heliyon, 2023 - cell.com
A new library of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives (9a-j) was designed, synthesized, and tested in vitro for anticancer activity against PC3 and DU-145 (…
Number of citations: 8 www.cell.com
RN Farr, RJ Alabaster, JYL Chung, B Craig… - Tetrahedron …, 2003 - Elsevier
An efficient, high yield process for the synthesis of a GnRH antagonist has been developed. We have demonstrated that under boron trifluoride mediation, nosyl aziridines will react with …
Number of citations: 58 www.sciencedirect.com
Y Guan, Z Lu, X Yin, A Mohammadlou, RJ Staples… - …, 2020 - thieme-connect.com
This work details the synthesis of 22 new chiral VANOL ligands that differ by the nature of the substituent in the 3- and 3′-positions of the ligand. These ligands were incorporated into …
Number of citations: 4 www.thieme-connect.com
H Schirmer, BL Flynn, A De Meijere - Tetrahedron, 2000 - Elsevier
A novel mode of reaction towards arylethynes is shown by the β-trimethylsilyl-substituted α,β-unsaturated Fischer carbene complex 10. A mixture of the isomeric, highly substituted spiro[…
Number of citations: 19 www.sciencedirect.com
S Mishra, K Xu, K Eimre, H Komber, J Ma, CA Pignedoli… - Nanoscale, 2021 - pubs.rsc.org
Triangulene and its π-extended homologues constitute non-Kekulé polyradical frameworks with high-spin ground states, and are anticipated to be key components of organic spintronic …
Number of citations: 57 pubs.rsc.org
DGS Sudhakar, AS Rao, CVR Reddy… - Chemical Data …, 2022 - Elsevier
A new library of 1,2,3-triazole linked pyrimidine-benzoxazole derivatives (11a-j) have been synthesized and characterized. Further, the preliminary anticancer activities of newly …
Number of citations: 1 www.sciencedirect.com
MM Heravi, M Dehghani, V Zadsirjan… - Current Organic …, 2019 - ingentaconnect.com
Background: Alkynes are actually basic chemicals, serving as privileged synthons for planning new organic reactions for assemblage of a reactive motif, which easily undergoes a …
Number of citations: 22 www.ingentaconnect.com

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